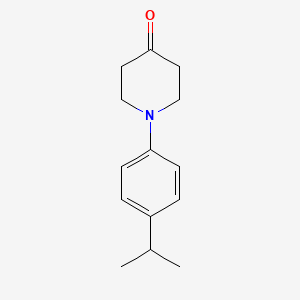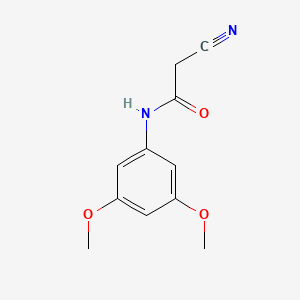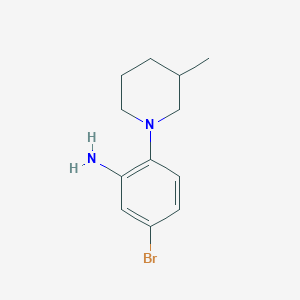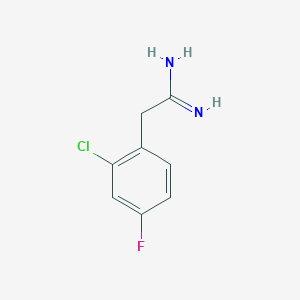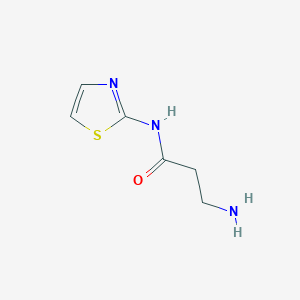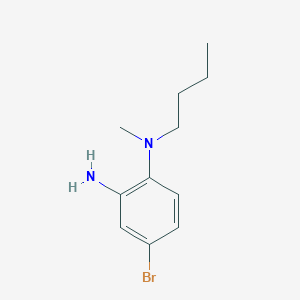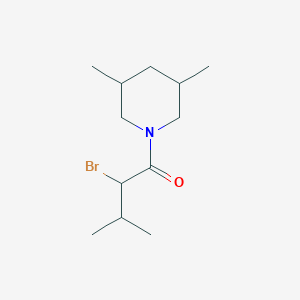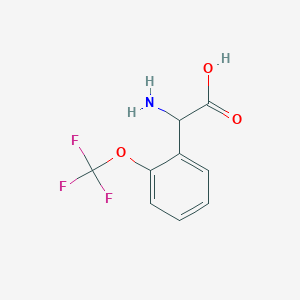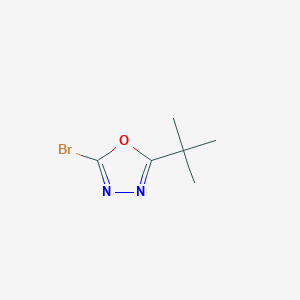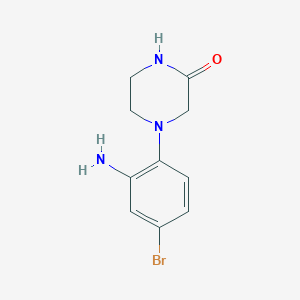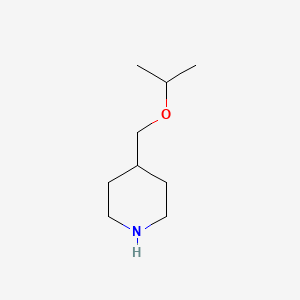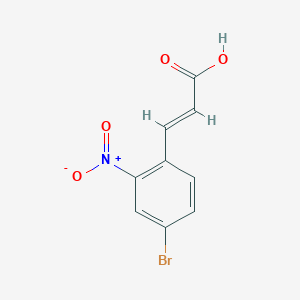
4-Bromo-2-nitrocinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-nitrocinnamic acid is an organic compound belonging to the class of nitro compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-nitrocinnamic acid typically involves the bromination and nitration of cinnamic acid derivatives. One common method includes the bromination of cinnamic acid followed by nitration under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and nitration processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-nitrocinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to substitute the bromine atom.
Major Products Formed
Oxidation: Various carboxylic acids and ketones.
Reduction: Amino derivatives of cinnamic acid.
Substitution: Substituted cinnamic acid derivatives with different functional groups.
Applications De Recherche Scientifique
4-Bromo-2-nitrocinnamic acid has several scientific research applications:
Coordination Chemistry: Used to synthesize zinc (II) complexes that show significant DNA interaction and enzyme inhibition properties.
Corrosion Inhibition: Studied as a corrosion inhibitor in chloride solutions for steel.
Antioxidant Effects: Related compounds have shown antioxidative properties, extending the lifespan of model organisms.
Tyrosinase Inhibition: Investigated for its inhibitory effects on the enzyme tyrosinase, relevant for pigmentation disorder treatments.
Mesogenic and Optical Properties: Esters of 4-nitrocinnamic acids exhibit mesogenic and optical properties, useful in liquid crystal displays and optical devices.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-nitrocinnamic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes like tyrosinase by binding to the active site and preventing substrate access.
DNA Interaction: Zinc (II) complexes of the compound show strong electrostatic binding with DNA, affecting its function and stability.
Antioxidant Activity: The compound can donate electrons to neutralize free radicals, thereby exhibiting antioxidative properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitrocinnamic acid
- 2-Bromo-4’-nitroacetophenone
- Yttrium 4-nitrocinnamate
Uniqueness
4-Bromo-2-nitrocinnamic acid is unique due to its combination of bromine and nitro functional groups, which confer distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific applications such as enzyme inhibition and DNA interaction studies.
Propriétés
IUPAC Name |
(E)-3-(4-bromo-2-nitrophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO4/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15/h1-5H,(H,12,13)/b4-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPLDWZFIDADCX-DUXPYHPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
